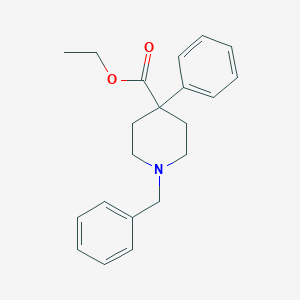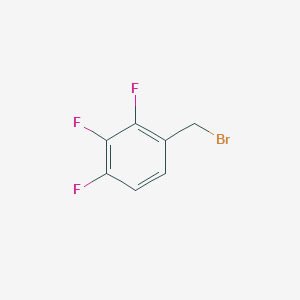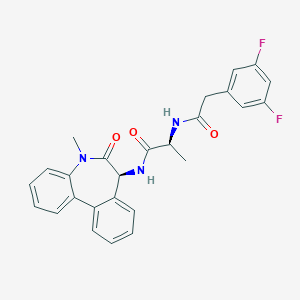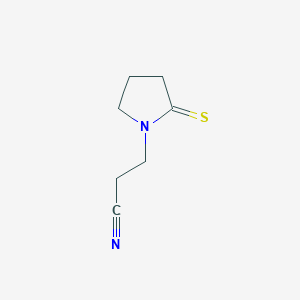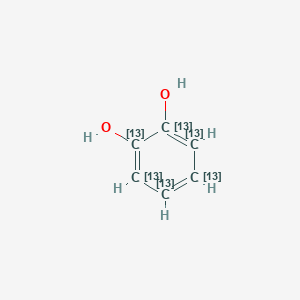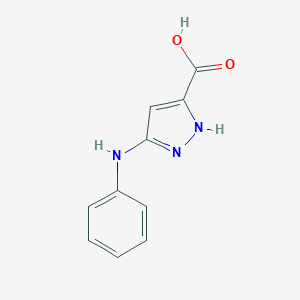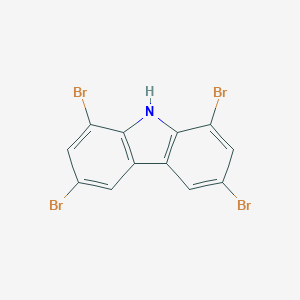![molecular formula C9H9NO B142686 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline CAS No. 130536-45-7](/img/structure/B142686.png)
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxirenoquinolines and is known for its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is not fully understood. However, studies have shown that this compound acts on various molecular targets, including protein kinases, enzymes, and receptors. It has been suggested that the anti-cancer properties of this compound may be due to its ability to inhibit cell proliferation and induce cell death.
Biochemical and Physiological Effects:
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to modulate the activity of various receptors, including the NMDA receptor and the adenosine A1 receptor. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. One area of research is the development of novel synthetic methods that can produce this compound more efficiently. Another area of research is the identification of the molecular targets and mechanisms of action of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an arylamine and an aldehyde in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate. This intermediate is then oxidized to form the final product, 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. Other methods for synthesizing this compound include the use of palladium-catalyzed reactions and the use of enzymes.
Wissenschaftliche Forschungsanwendungen
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been the subject of extensive research due to its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
130536-45-7 |
|---|---|
Produktname |
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2 |
InChI-Schlüssel |
UERUOXROMVBEBV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
Kanonische SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
Synonyme |
5,6-EPOXY5,6,7,8-TETRAHYDROQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



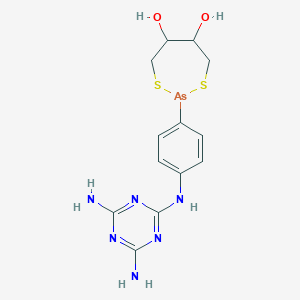
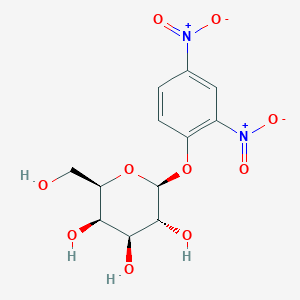
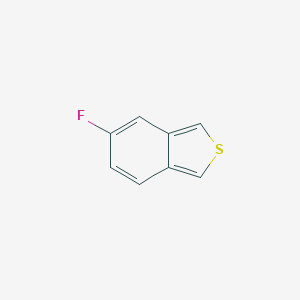
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
